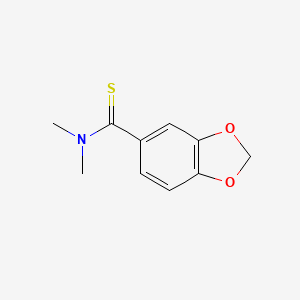
Benzamide, N,N-dimethyl-3,4-methylenedioxythio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N-dimethyl-3,4-methylenedioxythio- is an organic compound with a complex structure that includes a benzamide core substituted with N,N-dimethyl groups and a methylenedioxythio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-dimethyl-3,4-methylenedioxythio- typically involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The methylenedioxythio group can be introduced through a subsequent reaction with a suitable thiol reagent under controlled conditions. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-dimethyl-3,4-methylenedioxythio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methylenedioxythio moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with new functional groups.
Scientific Research Applications
Benzamide, N,N-dimethyl-3,4-methylenedioxythio- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N,N-dimethyl-3,4-methylenedioxythio- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methylenedioxythio group can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N,N-dimethyl-: A simpler analog without the methylenedioxythio group.
Benzamide, 3,4-dimethoxy-N-methyl-: A related compound with different substituents on the benzamide core.
Uniqueness
Benzamide, N,N-dimethyl-3,4-methylenedioxythio- is unique due to the presence of the methylenedioxythio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
52777-92-1 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-benzodioxole-5-carbothioamide |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6H2,1-2H3 |
InChI Key |
AADYEFPKZQWOIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















